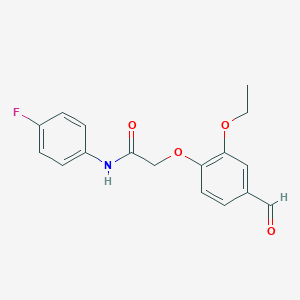

2-(2-ethoxy-4-formylphenoxy)-N-(4-fluorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

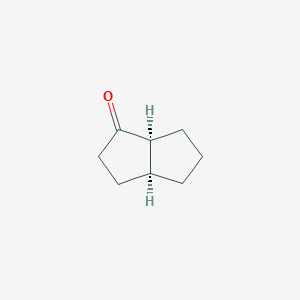

2-(2-ethoxy-4-formylphenoxy)-N-(4-fluorophenyl)acetamide, also known as EFPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. EFPA belongs to the class of amide compounds and has a molecular weight of 365.39 g/mol. In

Applications De Recherche Scientifique

Chemoselective Synthesis

The chemoselective acetylation of 2-aminophenol, involving the catalytic use of Novozym 435, highlights a significant application in the synthesis of intermediates for antimalarial drugs. This process, employing various acyl donors, underscores the importance of selecting optimal conditions for achieving desired product specificity. Vinyl acetate emerged as the preferred acyl donor due to its irreversible reaction characteristic, which is crucial for the kinetically controlled synthesis of N-(2-Hydroxyphenyl)acetamide derivatives (Magadum & Yadav, 2018).

Novel Acetamide Derivatives Synthesis

The synthesis of novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides from 3-fluoro-4-cyanophenol presents another critical research application. These compounds, characterized by elemental analysis, IR, and 1H NMR, expand the chemical diversity and potential pharmaceutical utility of fluoroacetamide derivatives (Yang Man-li, 2008).

Pharmacological Potential

The pharmacological assessment of novel acetamide derivatives, such as N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide, for their cytotoxic, anti-inflammatory, analgesic, and antipyretic activities, demonstrates the therapeutic potential of acetamide-based compounds. These activities suggest their relevance in developing new treatments for various diseases, including cancer and inflammatory conditions (Rani, Pal, Hegde, & Hashim, 2016).

Enantiocontrolled Synthesis

The use of alkali metal fluorides in acetamide and N-methylformamide or acetamide as fluorinating agents for the enantiocontrolled synthesis of fluorocarboxylic acids and fluoroalkyl benzenes from sulfonates illustrates a critical application in the field of synthetic organic chemistry. This methodology offers a pathway to synthesize highly enantiomerically pure compounds, which is vital for pharmaceutical applications (Fritz-Langhals, 1994).

Protein Tyrosine Phosphatase Inhibition

The design, synthesis, and evaluation of 2-(4-methoxyphenyl) ethyl] acetamide derivatives for inhibiting protein tyrosine phosphatase 1B (PTP1B) activity, with potential implications in managing diabetes, showcase the role of acetamide derivatives in therapeutic target modulation. These derivatives, validated through both docking studies and in vivo antidiabetic activity assessments, highlight the significance of acetamide frameworks in developing new drugs for diabetes management (Saxena et al., 2009).

Propriétés

IUPAC Name |

2-(2-ethoxy-4-formylphenoxy)-N-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO4/c1-2-22-16-9-12(10-20)3-8-15(16)23-11-17(21)19-14-6-4-13(18)5-7-14/h3-10H,2,11H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDUJKCLONVJSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2730818.png)

![6-fluoro-N-{1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2730820.png)

![7-Chloro-N-[(E)-(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine;dihydrochloride](/img/structure/B2730823.png)

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2730824.png)

![1-methyl-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone]](/img/structure/B2730828.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylsulfanylpropanamide](/img/structure/B2730829.png)

![Spiro[2,3,4a,6,7,7a-hexahydrocyclopenta[b][1,4]dithiine-5,2'-oxirane]](/img/structure/B2730835.png)

![Tert-butyl N-[(3S,4S)-4-[amino(phenyl)methyl]oxolan-3-yl]carbamate](/img/structure/B2730838.png)

![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzoic acid](/img/structure/B2730839.png)

![N-[1-(3,4-Dihydroxyphenyl)propan-2-yl]but-2-ynamide](/img/structure/B2730841.png)